

Lurasidone Metabolite 14283 hydrochloride purity and impurity analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Lurasidone Metabolite 14283 hydrochloride
Cat. No.:	B602669

[Get Quote](#)

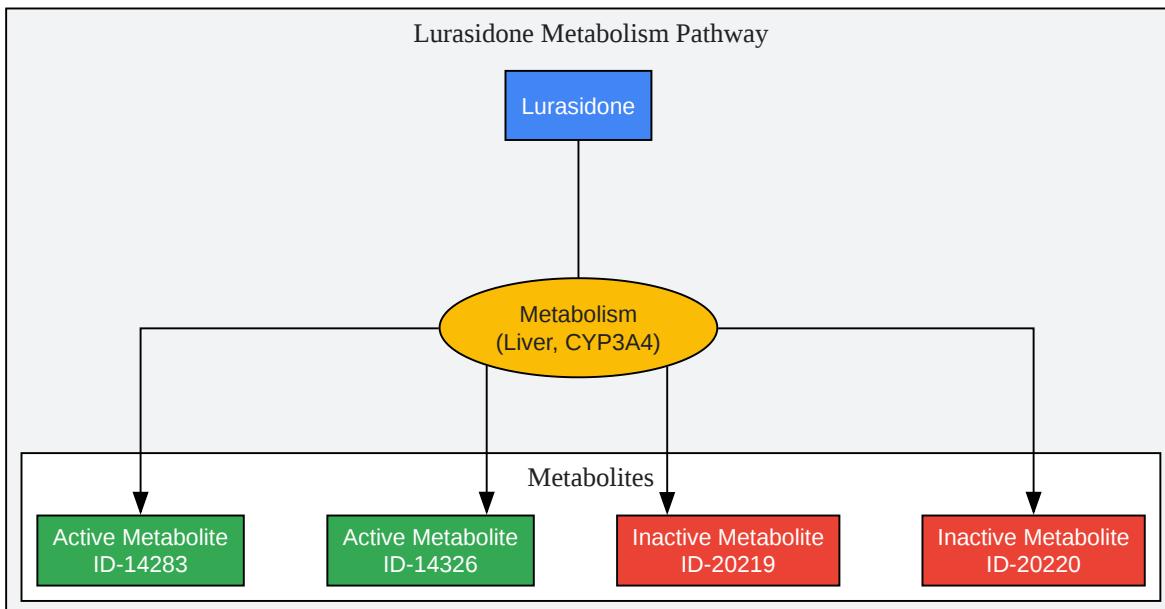
Technical Support Center: Lurasidone Metabolite 14283 Hydrochloride

This guide provides researchers, scientists, and drug development professionals with technical support for the purity and impurity analysis of **Lurasidone Metabolite 14283 hydrochloride**. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is Lurasidone Metabolite 14283 hydrochloride?

A1: Lurasidone Metabolite 14283, also known as ID-14283, is a major active metabolite of Lurasidone, an atypical antipsychotic drug used for the treatment of schizophrenia and bipolar disorder.^{[1][2][3]} The hydrochloride salt form is often used for research and analytical purposes.


Q2: What are the basic physicochemical properties of Lurasidone Metabolite 14283?

A2: Key properties are summarized in the table below. Note that the hydrochloride salt will have a different formula weight.

Property	Value
CAS Number	186204-31-9 [1]
Molecular Formula	C ₂₈ H ₃₆ N ₄ O ₃ S [1] [4]
Formula Weight	508.7 g/mol [1] [4]
Purity (Typical)	≥95% [1] [4]
Formulation	Solid [1] [4]
Solubility	Soluble in Chloroform [1] [4]
Storage Temperature	-20°C [1] [4]

Q3: What are the primary metabolic pathways for Lurasidone?

A3: Lurasidone is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP3A4.[\[3\]](#) The main biotransformation pathways include oxidative N-dealkylation, hydroxylation of the norbornane ring, and S-oxidation.[\[3\]](#) This process results in two active metabolites (ID-14283 and ID-14326) and two major non-active metabolites (ID-20219 and ID-20220).[\[3\]](#)[\[5\]](#)

[Click to download full resolution via product page](#)

Caption: Overview of Lurasidone metabolism via CYP3A4.

Purity and Impurity Analysis Guide

The most common and robust method for analyzing the purity of Lurasidone Metabolite 14283 and profiling its impurities is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

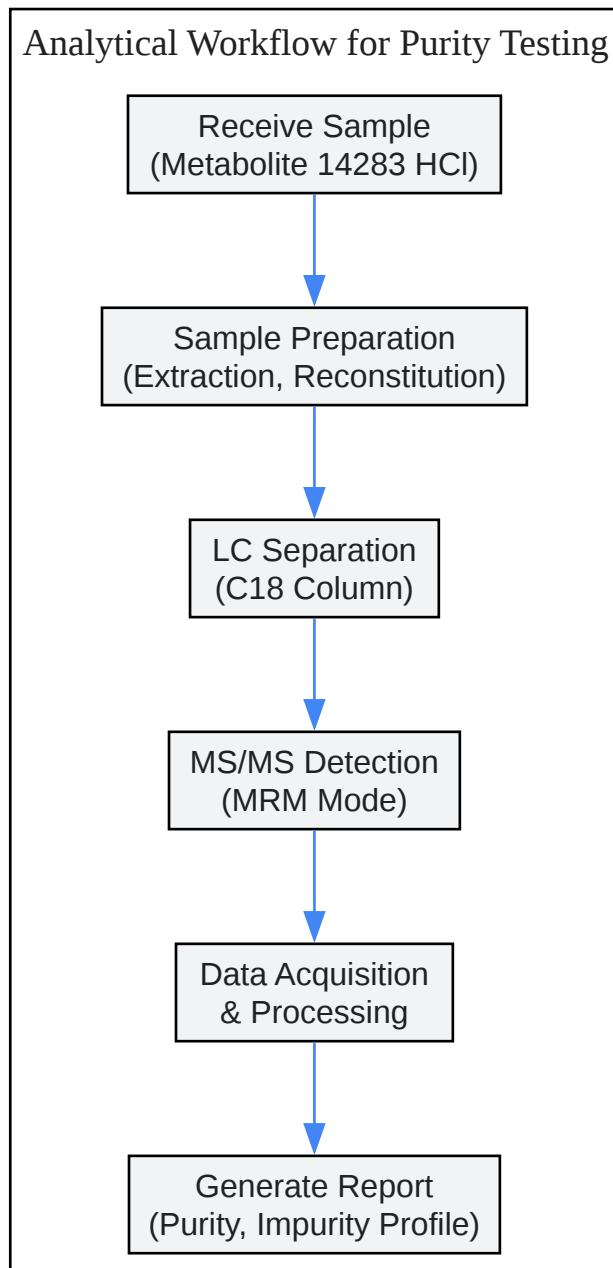
Experimental Protocol: Purity Analysis by LC-MS/MS

This protocol is adapted from established methods for Lurasidone and its metabolites.[\[6\]](#)

1. Sample Preparation (from Human Plasma)

- Step 1: Aliquot: Transfer 100 μ L of human plasma into a pre-labeled tube.

- Step 2: Internal Standard (IS): Add the internal standard. A deuterium-labeled version of the metabolite (Lurasidone Metabolite 14283-d8) is recommended for precise quantification.[\[7\]](#) [\[8\]](#)
- Step 3: Extraction: Perform a liquid-liquid extraction by adding tert-butyl methyl ether. Vortex to mix.
- Step 4: Centrifugation: Centrifuge the samples to separate the organic and aqueous layers.
- Step 5: Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
- Step 6: Reconstitution: Reconstitute the dried residue in the mobile phase.


2. Chromatographic Conditions The following table outlines a typical set of conditions for HPLC or UHPLC systems.

Parameter	Recommended Setting
Column	C18 Column (e.g., Zorbax XDB C8, 4.6 x 50 mm, 3.5 μ m) [9]
Mobile Phase	A: 5 mM Ammonium Acetate (pH 5.0)B: AcetonitrileIsocratic mixture: 15:85 (v/v) of A:B [6]
Flow Rate	1.0 mL/min [6]
Column Temperature	40°C [9]
Injection Volume	5-10 μ L
Run Time	~2.5 - 5 minutes [6]

3. Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for Lurasidone Metabolite 14283 and the internal standard must be

optimized on your specific instrument.

[Click to download full resolution via product page](#)

Caption: Standard workflow for LC-MS/MS purity analysis.

Troubleshooting Guide

Q4: My chromatographic peak for Metabolite 14283 is showing significant tailing. What should I do?

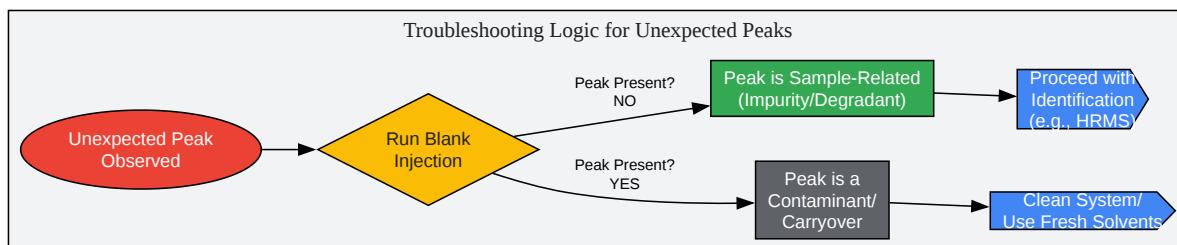
A4: Peak tailing is a common issue.

- Check Mobile Phase pH: Ensure the mobile phase pH is appropriate. For amine-containing compounds like this metabolite, a slightly acidic pH (e.g., 3.0-5.0) can improve peak shape by ensuring the analyte is in a single ionic form.
- Column Contamination: The column's stationary phase may be contaminated. Flush the column with a strong solvent or, if necessary, replace it.
- Active Sites on Column: The silica backbone of the column can have active sites that cause tailing. Use a column with end-capping or add a competing base like triethylamine to the mobile phase in low concentrations.

Q5: I am observing very low sensitivity or cannot detect the metabolite at low concentrations. How can I improve this?

A5: Low sensitivity can stem from several factors.

- MS/MS Optimization: Ensure the MRM transitions (precursor/product ions) and collision energy are properly optimized for maximum signal intensity.
- Sample Preparation: The extraction efficiency might be low. Re-evaluate your liquid-liquid extraction solvent and procedure. A solid-phase extraction (SPE) could offer a cleaner, more concentrated sample.
- Ion Source Contamination: The ESI source can become contaminated over time. Clean the ion source components according to the manufacturer's instructions.


Q6: I see unexpected peaks in my chromatogram. How do I identify if they are impurities?

A6: Unexpected peaks could be impurities, degradation products, or contaminants.

- Forced Degradation Studies: Lurasidone HCl is known to be unstable under photolytic, alkaline, and oxidative stress conditions.[\[10\]](#) Subjecting your sample to these conditions can

help identify potential degradation products.

- High-Resolution Mass Spectrometry (HRMS): Use techniques like LC-QTOF-MS to obtain accurate mass measurements of the unknown peaks.[10] This allows for the determination of elemental compositions, which is a critical step in identifying the structure of unknown impurities.
- Blank Injections: Run a blank (reconstituted mobile phase) to ensure the unexpected peaks are not coming from the solvent, system, or carryover from a previous injection.

[Click to download full resolution via product page](#)

Caption: Decision tree for identifying unexpected peaks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lurasidone HCl (Latuda), an Oral, Once-Daily Atypical Antipsychotic Agent for the Treatment of Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lurasidone metabolite 14283 | CAS 186204-31-9 | Cayman Chemical | Biomol.com [biomol.com]
- 5. tga.gov.au [tga.gov.au]
- 6. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. veeprho.com [veeprho.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Separation and characterization of related substances of Lurasidone hydrochloride by LC-QTOF-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lurasidone Metabolite 14283 hydrochloride purity and impurity analysis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b602669#lurasidone-metabolite-14283-hydrochloride-purity-and-impurity-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com